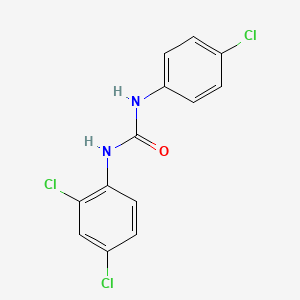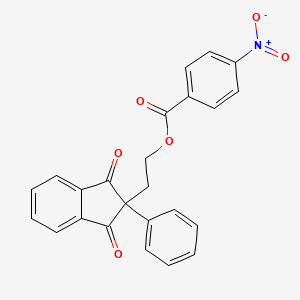![molecular formula C17H21N3O3 B5514958 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions such as condensation, cyclization, and amination. For instance, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide are synthesized through condensation of isocyanato compounds with morpholino-indazol amines, prepared via amination and cyclization from difluorobenzonitriles (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).
Molecular Structure Analysis
The crystal structure and molecular arrangement can be determined through X-ray crystallography, providing insights into the molecule's geometry and intermolecular interactions. Similar compounds have been characterized to belong to specific crystal systems with defined lattice parameters, aiding in understanding their molecular structure (S.V, Bhat, K, & S.K., 2019).
Chemical Reactions and Properties
Compounds like 5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide may undergo various chemical reactions, including cycloadditions, which result in the formation of new rings or functional groups, altering the compound's chemical properties significantly (Croce, Rosa, & Destro, 1990).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research on derivatives of isoxazole, including those with morpholine components, demonstrates significant antimicrobial and antifungal activities. For instance, compounds synthesized from reactions involving morpholine have shown good to moderate activities against microorganisms in studies exploring novel triazole derivatives and thiazolidinones for their antimicrobial properties (Bektaş et al., 2010) (Kocabalkanlı et al., 2001).
Anti-Inflammatory and Analgesic Agents
Studies on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, involving morpholine as a component, have shown promising anti-inflammatory and analgesic activities. These studies indicate the potential of morpholine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antifungal Activity of Metal Complexes
Metal complexes with morpholine derivatives have been prepared and characterized, showing antifungal activity against plant pathogenic fungi. This research opens avenues for the development of novel antifungal agents (Criado et al., 1998).
Neurological and Neurokinin-1 Receptor Antagonism
Compounds incorporating morpholine structures have been evaluated for their potential as neurokinin-1 receptor antagonists, suitable for treating conditions like depression and emesis. This highlights the compound's relevance in neuroscience research (Harrison et al., 2001).
Imaging Agents in Parkinson's Disease
The synthesis of specific morpholine derivatives has been explored for potential use as PET imaging agents for the LRRK2 enzyme in Parkinson's disease, indicating the compound's utility in medical diagnostics (Wang et al., 2017).
Propiedades
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-15(16(19-23-13)14-5-3-2-4-6-14)17(21)18-7-8-20-9-11-22-12-10-20/h2-6H,7-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMZGNTLXTTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)
![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)
![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)